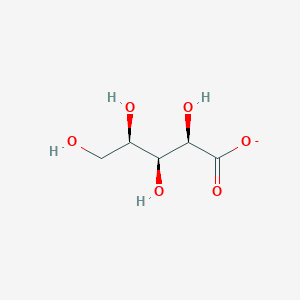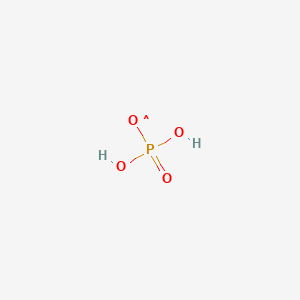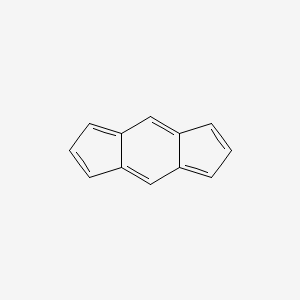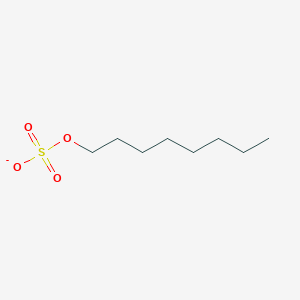
Octyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-octyl sulfate is an organosulfate oxoanion that is the conjugate base of octyl hydrogen sulfate. Isolated from Daphnia pulex, it induces morphological changes of phytoplankton Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite, a kairomone and a marine metabolite. It is a conjugate base of an octyl hydrogen sulfate.
Scientific Research Applications
Pharmacological Studies
Octyl sulfate has been part of pharmacological research, particularly in studies involving alkyl sulfates. One notable study synthesized a series of sodium alkyl sulfates, including sodium this compound, and tested their effects on various tissues. The compounds were found to be relatively nontoxic with slight effects on the experimental tissue (Gale & Scott, 1953).
Detergent Enhancement of Insulin-Induced Hypoglycemia
Research has explored the role of sodium this compound in enhancing the hypoglycemic effect of insulin in rats. It suggests that higher concentrations of shorter alkyl chain substances are required to produce the hypoglycemic effect (Strausser, Bucsi, & Shillcock, 1968).
Hematopoiesis in Cyclophosphamide-Induced Mice
A study on immunosuppression in mice treated with cyclophosphamide highlighted the potential use of modified fucoidan and related sulfated oligosaccharides, including sulfated octasaccharides, as stimulators of hematopoiesis. This indicated a potential application in managing immunosuppression related to chemotherapy (Anisimova et al., 2018).
Interaction with Bovine Serum Albumin
A study focused on the binding and conformational changes induced by sodium this compound on bovine serum albumin (BSA), using methods like differential scanning calorimetry and spectroscopic methods. This study provides insights into the interactions between proteins and anionic surfactants like this compound (Deep & Ahluwalia, 2001).
Biomedical Applications
This compound has also been explored for its potential in biomedical applications, such as drug delivery systems. The development and characterization of N-octyl-O-sulfate chitosan micelles for drug delivery highlight the relevance of this compound in enhancing drug delivery mechanisms (Qu et al., 2012).
Properties
Molecular Formula |
C8H17O4S- |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
octyl sulfate |
InChI |
InChI=1S/C8H18O4S/c1-2-3-4-5-6-7-8-12-13(9,10)11/h2-8H2,1H3,(H,9,10,11)/p-1 |
InChI Key |
UZZYXUGECOQHPU-UHFFFAOYSA-M |
SMILES |
CCCCCCCCOS(=O)(=O)[O-] |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)[O-] |
Synonyms |
1-octanesulfonate 1-octanesulfonic acid 1-octanesulfonic acid, ammonium salt 1-octanesulfonic acid, sodium salt n-octyl sulfate n-octylsulfate sodium 1-octanesulfonate sodium octyl sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)
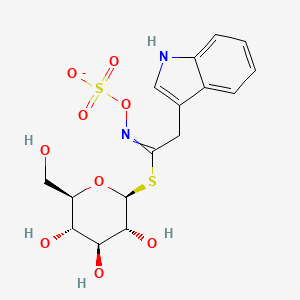
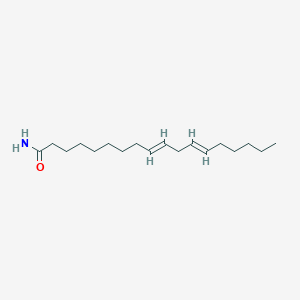

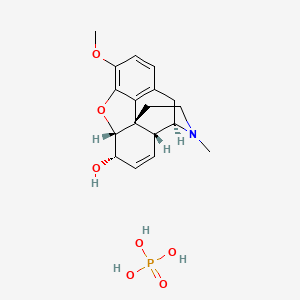
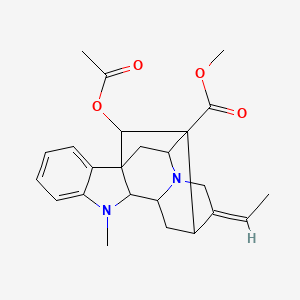
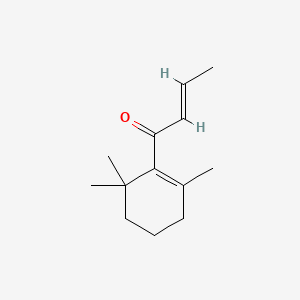
![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(2S)-N-[(2R)-1-[[(3S,6R,8S,12S,13R,16R,17S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide](/img/structure/B1235712.png)
